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N,N-Dimethylaminopentamethyldisilane

surface energy hydrophobicity adhesion promotion

N,N-Dimethylaminopentamethyldisilane (DMAPMDS, also referred to as DMAS) is a bifunctional organodisilane bearing a dimethylamino leaving group. Its structure incorporates a Si–Si bond and two silicon atoms per reactive site, distinguishing it from monofunctional silylating agents such as hexamethyldisilazane (HMDS).

Molecular Formula C7H21NSi2
Molecular Weight 175.42 g/mol
CAS No. 26798-98-1
Cat. No. B1587231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylaminopentamethyldisilane
CAS26798-98-1
Molecular FormulaC7H21NSi2
Molecular Weight175.42 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3
InChIKeyIVTCBXOCUPSOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylaminopentamethyldisilane (CAS 26798-98-1): A Silicon-Rich Aminodisilane for Advanced Lithography and Surface Functionalization


N,N-Dimethylaminopentamethyldisilane (DMAPMDS, also referred to as DMAS) is a bifunctional organodisilane bearing a dimethylamino leaving group. Its structure incorporates a Si–Si bond and two silicon atoms per reactive site, distinguishing it from monofunctional silylating agents such as hexamethyldisilazane (HMDS) [1]. First disclosed in the 1970s and later refined through lithium-mediated coupling routes, DMAPMDS has been rigorously evaluated as a high-silicon-content silylating reagent for dry-developed microlithography [1][2]. With a boiling point of approximately 155–156 °C and a density of 0.75 g/mL at 25 °C, this clear liquid delivers quantifiable advantages in silicon loading, etch resistance, and surface hydrophobicity that directly impact process selection in semiconductor manufacturing and materials science [2].

Why N,N-Dimethylaminopentamethyldisilane Cannot Be Readily Replaced by Other Aminosilanes or Disilanes


Despite sharing a common dimethylamino functional group, in-class compounds such as HMDS, N,N-dimethylaminotrimethylsilane (DMATMS), or smaller disilanes like DMADMDS exhibit fundamentally different performance profiles. DMAPMDS delivers two silicon atoms per reactive site versus one for monofunctional agents, doubling the silicon weight percent in silylated polymers and directly increasing O₂ reactive-ion-etch resistance—an effect that cannot be replicated by simply raising the concentration of a monosilane [1]. Furthermore, DMAPMDS generates a water contact angle of 93.1° on glass, 1.9° higher than HMDS, while maintaining superior formulation stability relative to chlorosilane-based release layers [2]. Substituting DMAPMDS with the more volatile DMADMDS (boiling point 110 °C) reduces polymer swelling from ~100% to ~65% but also sacrifices the higher silicon loading and the thermal process window that DMAPMDS provides [3]. These quantifiable differences in silicon content, surface energy, stability, and swelling behavior mean that generic substitution without re-optimization of the silylation, etching, or coating process will lead to measurable performance loss.

Quantitative Differentiation Evidence for N,N-Dimethylaminopentamethyldisilane (CAS 26798-98-1) Against Key Comparators


Water Contact Angle on Glass: DMAPMDS Outperforms HMDS by 1.9° in Direct Head-to-Head Measurement

In a controlled surface-treatment experiment, N,N-dimethylaminopentamethyldisilane (DMAS) produced a water contact angle of 93.1° on piranha-cleaned glass, compared to 91.2° for hexamethyldisilazane (HMDS) and 106.7° for a fluorinated self-assembled monolayer (F-SAM) [1]. The measurement was performed by goniometry after 100 min immersion in 20 wt% toluene solutions. The 1.9° advantage over HMDS, a widely used semiconductor surface treatment, confirms that DMAPMDS can achieve equal or slightly superior hydrophobicity while simultaneously delivering the higher silicon content characteristic of disilanes.

surface energy hydrophobicity adhesion promotion

Accelerated Shelf-Life Stability in Acrylate Resist: DMAPMDS Remains Intact After 168 h While Chlorosilane Degrades to 65%

In a GC-MS accelerated stability study, a 33 wt% acrylate-based imprint resist formulation containing DMAPMDS (DMAS) showed no detectable degradation after 168 hours, with the solution remaining clear and colorless [1]. Under identical conditions, the chlorosilane F-SAM degraded to 65% of its initial concentration and the solution became turbid. HMDS likewise remained stable. This demonstrates that DMAPMDS matches the excellent formulation compatibility of HMDS while avoiding the hydrolytic instability that plagues chlorosilane-based additives.

formulation stability resist materials shelf-life

Total Synthesis Yield: Lithium-Mediated Route Achieves 37–50% vs. 10–13% for the Classical Na/K Alloy Method

The CN1175580A patent discloses a three-step lithium-mediated synthesis of DMAPMDS that achieves a total yield of 37–50%, compared to 10–13% for the classical sodium/potassium alloy route reported in Monatshefte für Chemie (1970) [1]. The improved route replaces Na/K alloy with metallic lithium in THF for the reduction coupling step (hexamethyldisilane yield 70–78%), uses chloroacetyl/AlCl₃ for demethylation/chlorination (pentamethylchlorodisilane yield 74–83%), and finishes with dimethylamine ammoniation in petroleum ether (71–77% yield). This 3–4× yield enhancement directly reduces raw material consumption and production cost.

organosilicon synthesis process yield manufacturing scalability

Silicon Loading per Reactive Site: Disilanes Deliver 2× the Silicon of Monofunctional Silylating Agents, Enabling 0.20 µm Resolution at 248 nm

In a near-surface imaging bilayer resist scheme, DMAPMDS and other aminodisilanes introduce two silicon atoms per reactive site, doubling the weight percent silicon incorporated into the polymer relative to monofunctional silylating agents such as HMDS or DMATMS [1]. This higher silicon content directly increases O₂ reactive-ion-etch selectivity between exposed and unexposed regions. Using DMAPMDS with 5 wt% of 1,2-bis(N,N-dimethylamino)tetramethyldisilane crosslinker, the authors resolved high-aspect-ratio 0.20 µm line-and-space patterns at 248 nm (NA = 0.53, Rayleigh k₁ = 0.42) and ≤0.15 µm features at 13.5 nm EUV [1][2].

etch selectivity silicon contrast microlithography

Polymer Swelling and Process Temperature Trade-Off: DMAPMDS vs. DMADMDS

A direct comparison of disilane silylating agents reveals that DMAPMDS (boiling point ~155 °C) causes approximately 100% theoretical volume increase upon silylation of a pure cresol novolac polymer network, whereas the smaller analog N,N-dimethylamino-1,2-dimethyldisilane (DMADMDS, boiling point 110 °C) produces only ~65% swelling [1]. The lower boiling point of DMADMDS permits silylation at reduced temperatures, but DMAPMDS provides a wider thermal process window for applications requiring higher-temperature silylation conditions and delivers greater silicon mass per molecule due to its pentamethyl substitution pattern.

polymer swelling silylation temperature process window

Reactivity Under Silylation Conditions: DMAPMDS Equals HMDS Despite Higher Boiling Point and Steric Bulk

Despite a boiling point of ~155 °C and larger steric size compared to HMDS (bp ~126 °C), DMAPMDS was found to be 'as reactive under our silylation conditions as hexamethyldisilazane' in photoacid-catalyzed near-surface imaging [1]. A brief Cl₂/Ar descum step (~200 Å removal) was required to eliminate residual silylation in crosslinked areas, after which reactive ion etching transferred the surface pattern with nearly vertical sidewalls and minimal undercut. This parity in reactivity, combined with the 2× silicon loading advantage, makes DMAPMDS a direct upgrade over HMDS in dry-developed resist processes.

silylation reactivity steric effects process compatibility

Highest-Impact Application Scenarios for N,N-Dimethylaminopentamethyldisilane Based on Quantitative Differentiation Evidence


Dry-Developed Positive-Tone Deep-UV (248 nm) and EUV (13.5 nm) Microlithography

DMAPMDS is the silylating reagent of choice for bilayer near-surface imaging resists where maximizing silicon contrast is critical. The 2× silicon loading per reactive site enables high-aspect-ratio 0.20 µm line/space patterning at 248 nm and sub-0.15 µm resolution at 13.5 nm, with etch selectivity unattainable by monofunctional agents such as HMDS [1]. Addition of 5 wt% 1,2-bis(N,N-dimethylamino)tetramethyldisilane crosslinker further minimizes flow during silylation while preserving the silicon advantage [1].

Surface Hydrophobization and Adhesion Promotion in Semiconductor Device Fabrication

With a water contact angle of 93.1° on glass—1.9° higher than HMDS—DMAPMDS is suited for wafer-surface passivation and adhesion promotion where HMDS is conventionally used but where the added benefit of higher silicon content is desired [2]. Its Si–N bond enables covalent attachment to hydroxylated oxide surfaces, generating a hydrophobic monolayer that is stable in subsequent processing steps.

Step-and-Flash Imprint Lithography (S-FIL) Template Release and Resist Formulation

DMAPMDS demonstrates 168-hour formulation stability in acrylate-based imprint resists without the hydrolytic degradation that limits chlorosilane-based release agents [2]. Its compatibility with multi-component resist formulations and its ability to modulate template surface energy make it a candidate for S-FIL processes requiring long pot life and reproducible release characteristics.

Large-Scale Synthesis of Silicon-Rich Precursors for CVD and Ceramic Applications

The lithium-mediated synthetic route described in CN1175580A achieves 37–50% total yield, a 3–4× improvement over the classical Na/K alloy method [3]. This makes DMAPMDS a scalable precursor for chemical vapor deposition of silicon-containing thin films and for the preparation of silicon-rich pre-ceramic polymers where the Si–Si bond in the disilane backbone provides a structural advantage over monosilane precursors.

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